5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid is a chemical compound that features a bromopyrimidine moiety linked to a chlorobenzoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with 2-chlorobenzoic acid. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The process involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of safer and more cost-effective reagents to ensure scalability and economic viability .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoic acid moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMSO under microwave irradiation.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Coupling Reactions: Biaryl and alkyne derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The bromopyrimidine moiety can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The chlorobenzoic acid part can participate in electrostatic interactions, further modulating the activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-2-chloropyrimidine
- 2-chloro-5-bromobenzoic acid
- 5-bromo-2-fluoropyrimidine
- 5-bromo-2-iodopyrimidine
Uniqueness
5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid is unique due to its combined structural features of bromopyrimidine and chlorobenzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Eigenschaften
CAS-Nummer |
1989994-60-6 |
---|---|
Molekularformel |
C11H6BrClN2O3 |
Molekulargewicht |
329.53 g/mol |
IUPAC-Name |
5-(5-bromopyrimidin-2-yl)oxy-2-chlorobenzoic acid |
InChI |
InChI=1S/C11H6BrClN2O3/c12-6-4-14-11(15-5-6)18-7-1-2-9(13)8(3-7)10(16)17/h1-5H,(H,16,17) |
InChI-Schlüssel |
CPDMAARZGMLCEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=N2)Br)C(=O)O)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.